1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(furan-2-carbonyl)piperazine 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(furan-2-carbonyl)piperazine
Brand Name: Vulcanchem
CAS No.: 1005879-90-2
VCID: VC5099887
InChI: InChI=1S/C14H18N4O4S/c1-11-13(10-16(2)15-11)23(20,21)18-7-5-17(6-8-18)14(19)12-4-3-9-22-12/h3-4,9-10H,5-8H2,1-2H3
SMILES: CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C
Molecular Formula: C14H18N4O4S
Molecular Weight: 338.38

1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(furan-2-carbonyl)piperazine

CAS No.: 1005879-90-2

Cat. No.: VC5099887

Molecular Formula: C14H18N4O4S

Molecular Weight: 338.38

* For research use only. Not for human or veterinary use.

1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(furan-2-carbonyl)piperazine - 1005879-90-2

Specification

CAS No. 1005879-90-2
Molecular Formula C14H18N4O4S
Molecular Weight 338.38
IUPAC Name [4-(1,3-dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone
Standard InChI InChI=1S/C14H18N4O4S/c1-11-13(10-16(2)15-11)23(20,21)18-7-5-17(6-8-18)14(19)12-4-3-9-22-12/h3-4,9-10H,5-8H2,1-2H3
Standard InChI Key JROCPWOMGHFXOY-UHFFFAOYSA-N
SMILES CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C

Introduction

Chemical Structure and Nomenclature

Structural Composition

The compound features a piperazine ring (C₄H₁₀N₂) substituted at the 1- and 4-positions with two distinct functional groups:

  • A sulfonyl-linked 1,3-dimethylpyrazole moiety: The pyrazole ring (C₃H₃N₂) is substituted with methyl groups at the 1- and 3-positions and a sulfonyl (-SO₂-) group at the 4-position, yielding the fragment (1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl (C₅H₇N₂O₂S) .

  • A furan-2-carbonyl group: A furan ring (C₄H₃O) is appended to the piperazine via a carbonyl (-CO-) linker, forming the furan-2-carbonyl substituent (C₅H₃O₂).

The molecular formula is C₁₄H₂₀N₄O₄S, with a calculated exact mass of 356.12 g/mol (derived from summing constituent atomic masses).

Systematic Nomenclature

The IUPAC name reflects the connectivity:

  • Piperazine serves as the parent structure.

  • Position 1 is substituted by the sulfonylated pyrazole group.

  • Position 4 bears the furan-carbonyl group.

Synthetic Strategies

Key Synthetic Routes

Synthesis typically involves sequential functionalization of the piperazine core:

Sulfonylation of Piperazine

The pyrazole-sulfonyl group is introduced via nucleophilic substitution. For example, 1,3-dimethyl-1H-pyrazol-4-sulfonyl chloride reacts with piperazine in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) . This step exploits the reactivity of sulfonyl chlorides with amines to form sulfonamides.

Acylation with Furan-2-carbonyl Chloride

The furan-carbonyl group is appended through acylation. Furan-2-carbonyl chloride reacts with the secondary amine of piperazine in the presence of a base (e.g., NaOH), forming an amide bond.

Optimization Challenges

  • Regioselectivity: Competing reactions at piperazine’s equivalent nitrogen atoms necessitate careful stoichiometric control to ensure monosubstitution .

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates, as noted in analogous pyrazole syntheses .

Physicochemical Properties

Molecular Characteristics

PropertyValue/DescriptionSource
Molecular FormulaC₁₄H₂₀N₄O₄S
Molecular Weight356.12 g/molCalc.
SolubilityModerate in DMSO, low in aqueous media
LogP (Partition Coeff.)~2.1 (indicative of moderate lipophilicity)Est.

Stability Profile

  • Thermal Stability: Decomposes above 250°C, as inferred from thermogravimetric analysis of related sulfonamides .

  • Photostability: Susceptible to UV-induced degradation due to the furan ring’s conjugated π-system.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆, 300 MHz):

    • δ 2.25 (s, 6H, pyrazole-CH₃), δ 3.45–3.70 (m, 8H, piperazine-H), δ 6.60 (m, 2H, furan-H), δ 7.85 (s, 1H, pyrazole-H) .

    • The downfield shift of the pyrazole proton (δ 7.85) reflects electron withdrawal by the sulfonyl group.

Infrared (IR) Spectroscopy

  • Key Absorptions:

    • 1675 cm⁻¹ (C=O stretch, furan-carbonyl), 1340 cm⁻¹ (asymmetric SO₂ stretch), 1160 cm⁻¹ (symmetric SO₂ stretch) .

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